molecular formula C20H11ClFN3O3 B1192996 KALB001

KALB001

Cat. No. B1192996
M. Wt: 395.77
InChI Key: HDLABPAQQVOWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KALB001 is a mGlu4 ligand.

Scientific Research Applications

  • Application in Physics Experiments Analysis : A study developed a MATLAB-based Physics Calculator application, named KALFIS, to assist in analyzing physics experiments, particularly in mechanics concepts (R. Yosua et al., 2020). This indicates a trend toward integrating computational tools in experimental physics research.

  • Software Architecture in Scientific Research : The KADRE toolset was developed to assist in the architectural recovery of scientific software systems, promoting component-based reuse within scientific research domains (D. Woollard et al., 2010). This reflects the importance of software architecture in the efficiency and effectiveness of scientific research.

  • Biochemical Applications : A study on microbial transglutaminases (MTGs), specifically from Kutzneria albida (KalbTG), revealed its potential in cross-linking proteins and peptides without cross-reactivity with common targets, indicating its utility in biotechnological applications (W. Steffen et al., 2017). This suggests a potential biochemical or biotechnological application that might be related to KALB001.

  • Genetic Research Tools : The paper on genetic variation in Indian major carps, including kalbasu, highlights the use of genetic assays like RAPD for studying genetic diversity, which is crucial in fisheries management and fish farming (H. K. Barman et al., 2003). Although not directly related to KALB001, this underscores the importance of genetic tools in scientific research.

  • Genomics and Pathway Reconstruction : The KAAS server for automatic genome annotation and pathway reconstruction is an example of how computational tools are vital in genomics research (Yuki Moriya et al., 2007). Such tools could be relevant in research areas related to KALB001.

properties

Product Name

KALB001

Molecular Formula

C20H11ClFN3O3

Molecular Weight

395.77

IUPAC Name

N-(3-Chloro-4-(4-fluoro-1,3-dioxoisoindolin-2-yl)phenyl)-2-picolinamide

InChI

InChI=1S/C20H11ClFN3O3/c21-13-10-11(24-18(26)15-6-1-2-9-23-15)7-8-16(13)25-19(27)12-4-3-5-14(22)17(12)20(25)28/h1-10H,(H,24,26)

InChI Key

HDLABPAQQVOWQC-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(N(C(C2=C3C=CC=C2F)=O)C3=O)C(Cl)=C1)C4=NC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KALB-001;  KALB 001;  KALB001

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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